Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate
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Overview
Description
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antinociceptive properties . The structure of this compound includes a pyrrolidine-2,5-dione moiety attached to a methylbenzoate group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate typically involves the reaction of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid+methanolcatalystMethyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to pyrrolidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition leads to its anticonvulsant and antinociceptive effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
Uniqueness
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate stands out due to its specific structural features, such as the presence of a methylbenzoate group, which imparts unique chemical and biological properties. Its ability to inhibit calcium currents and its potential use in treating neurological disorders further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-3-4-9(13(17)18-2)7-10(8)14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDWAMUTCKXDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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